molecular formula C13H13ClN4 B11856376 6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine

6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine

Cat. No.: B11856376
M. Wt: 260.72 g/mol
InChI Key: RLDRBNJIXMIQCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization is catalyzed by Cs2CO3/DMSO to yield the desired compound

Chemical Reactions Analysis

6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, which can lead to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect cell cycle progression and induce apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13ClN4

Molecular Weight

260.72 g/mol

IUPAC Name

6-benzyl-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-amine

InChI

InChI=1S/C13H13ClN4/c14-12-10-7-18(6-9-4-2-1-3-5-9)8-11(10)16-13(15)17-12/h1-5H,6-8H2,(H2,15,16,17)

InChI Key

RLDRBNJIXMIQCR-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)N=C(N=C2Cl)N

Origin of Product

United States

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